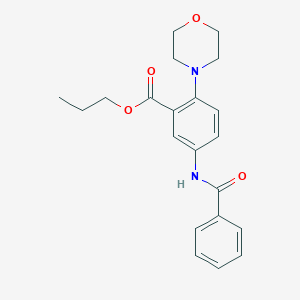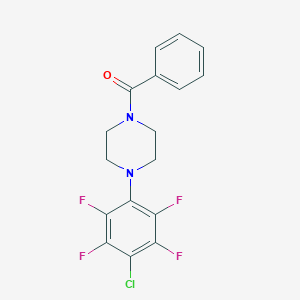![molecular formula C20H18ClN3O2S2 B250984 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250984.png)
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various types of cancers, autoimmune disorders, and inflammatory diseases. In
Wirkmechanismus
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation, survival, and migration. This mechanism of action has been shown to be effective in the treatment of various B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide have been extensively studied in preclinical models. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit B-cell receptor signaling, leading to the inhibition of B-cell proliferation and survival. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide also inhibits the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and immune responses. In preclinical studies, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide has been shown to have a favorable safety profile, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide in lab experiments include its potency, selectivity, and favorable safety profile. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide has been shown to be effective in preclinical models of various diseases, making it a promising candidate for further development. However, there are also limitations to using N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide in lab experiments. For example, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide may not be effective in all types of cancers or autoimmune disorders, and there may be differences in the response to N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide between different patient populations.
Zukünftige Richtungen
There are several future directions for the development of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of combination therapies that incorporate N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide with other drugs to enhance its efficacy and reduce the risk of drug resistance. Additionally, further studies are needed to explore the potential applications of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide in other diseases, such as solid tumors and viral infections. Finally, clinical trials are needed to evaluate the safety and efficacy of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide in human patients.
Synthesemethoden
The synthesis of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis starts with the preparation of 3-chloro-4-nitroaniline, which is then converted to 3-chloro-4-aminoaniline. The thienylcarbonyl piperazine intermediate is prepared separately by reacting 2-thiophenecarboxylic acid with piperazine and thionyl chloride. The final coupling reaction between 3-chloro-4-aminoaniline and thienylcarbonyl piperazine intermediate results in the formation of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide has shown promising results in preclinical studies for the treatment of various types of cancers, autoimmune disorders, and inflammatory diseases. In cancer research, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the growth of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In autoimmune disorders, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide has demonstrated efficacy in treating rheumatoid arthritis and systemic lupus erythematosus. Inflammatory diseases such as psoriasis and inflammatory bowel disease have also shown positive responses to N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide treatment.
Eigenschaften
Molekularformel |
C20H18ClN3O2S2 |
|---|---|
Molekulargewicht |
432 g/mol |
IUPAC-Name |
N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18ClN3O2S2/c21-15-13-14(22-19(25)17-3-1-11-27-17)5-6-16(15)23-7-9-24(10-8-23)20(26)18-4-2-12-28-18/h1-6,11-13H,7-10H2,(H,22,25) |
InChI-Schlüssel |
UZTSLYRIOKHKBZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl)C(=O)C4=CC=CS4 |
Kanonische SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl)C(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250901.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B250903.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250905.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250907.png)
![N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B250910.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B250911.png)
![N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B250912.png)



![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B250922.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B250923.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)